Thyroid Hormone Receptor Antagonist (1-850)

Catalog No.
S545910
CAS No.
251310-57-3
M.F
C21H20F3N5O4
M. Wt
463.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thyroid Hormone Receptor Antagonist (1-850)

CAS Number

251310-57-3

Product Name

Thyroid Hormone Receptor Antagonist (1-850)

IUPAC Name

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C21H20F3N5O4

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31)

InChI Key

CZMAYVNXNKBQKX-UHFFFAOYSA-N

SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

Soluble in DMSO

Synonyms

Thyroid Hormone Receptor Antagonist (1-850); TR-IN 1-850; TR IN-1-850; TR-IN-1 850; TR-IN-1-850

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

The exact mass of the compound Thyroid Hormone Receptor Antagonist, 1-850 is 463.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Thyroid Hormone Receptor Antagonist, 1-850 (also known as TR Antagonist or 2-(2-(-(4-Nitrophenyl)-4-piperidinylidene)acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazine Carboxamide)) is a small molecule that acts as a selective and high-affinity antagonist for the Thyroid Hormone Receptor (TR) [, ]. It competitively binds to the TR, particularly TRα and TRβ isoforms, with an Inhibitory Concentration (IC50) of 1.5 µM, thereby blocking the binding of the natural thyroid hormone, Triiodothyronine (T3) []. This competitive inhibition disrupts the T3-mediated interaction between TRα and the Nuclear Receptor Coactivator (NRC), ultimately preventing the stimulation of gene expression regulated by the thyroid hormone pathway [].

Applications in Research

Thyroid Hormone Receptor Antagonist, 1-850, is primarily used as a research tool to investigate the role of thyroid hormone signaling in various biological processes. Here are some specific applications:

  • Understanding Thyroid Hormone Action: By blocking thyroid hormone signaling, researchers can dissect the specific genes and pathways regulated by T3 in different cell types and tissues. This helps to elucidate the physiological functions of thyroid hormones [, ].
  • Neuroscience Research: TRs are expressed in the nervous system, and thyroid hormones play a role in neuronal development, function, and regeneration. 1-850 can be used to study the involvement of thyroid hormone signaling in these processes [].
  • Cancer Research: Some cancers are known to be sensitive to thyroid hormone levels. 1-850 can be used to investigate the potential of targeting the thyroid hormone pathway for cancer treatment.

Thyroid Hormone Receptor Antagonist (1-850) is a synthetic compound designed to inhibit the action of thyroid hormones by targeting thyroid hormone receptors. These receptors are critical nuclear proteins that mediate the effects of thyroid hormones on gene expression, influencing various physiological processes such as metabolism, growth, and development. The compound is part of a broader category of thyroid hormone receptor antagonists, which have gained attention for their potential therapeutic applications, particularly in treating conditions like hyperthyroidism.

TR-Antagonist 1-850 competitively binds to both TRα and TRβ subtypes, preventing the binding of T3, the natural thyroid hormone ligand []. This blocks the activation of TR-mediated gene expression pathways in cells. Studies suggest a 1000-fold lower affinity for TRα compared to T3 in intact cells, indicating potential selectivity towards TRβ [].

  • Limited Information: Specific safety data for TR-Antagonist 1-850 is limited due to its use primarily as a research tool.
  • General Precautions: As with any research chemical, standard laboratory safety protocols for handling unknown substances should be followed, including wearing appropriate personal protective equipment (PPE) [].

Thyroid Hormone Receptor Antagonist (1-850) functions primarily through competitive inhibition at the binding site of thyroid hormones on their respective receptors. This antagonist activity disrupts the normal transcriptional activity mediated by thyroid hormones, thereby altering downstream gene expression. The compound's interaction with the receptor can lead to conformational changes that prevent coactivator binding, further inhibiting transcriptional activation .

The biological activity of Thyroid Hormone Receptor Antagonist (1-850) has been demonstrated in various in vitro studies. It effectively blocks the action of triiodothyronine (T3), the active form of thyroid hormone, by preventing its binding to thyroid hormone receptors. This antagonistic action has implications for managing hyperthyroid conditions, where excessive thyroid hormone activity can lead to detrimental health effects . Additionally, studies have shown that this compound can influence metabolic pathways and gene expression profiles associated with thyroid function .

The synthesis of Thyroid Hormone Receptor Antagonist (1-850) typically involves multi-step organic reactions that incorporate specific functional groups known to interact with thyroid hormone receptors. While detailed synthetic pathways are proprietary and not widely published, general methods may include:

  • Formation of key intermediates: Utilizing starting materials that contain necessary functional groups.
  • Coupling reactions: Employing techniques such as Suzuki or Stille coupling to form carbon-carbon bonds.
  • Purification: Using chromatographic techniques to isolate and purify the final product.

These synthetic strategies aim to optimize yield and purity while ensuring the compound retains its biological activity.

Thyroid Hormone Receptor Antagonist (1-850) has potential applications in:

  • Pharmaceutical Development: As a candidate for new treatments for hyperthyroidism and related disorders.
  • Research: To study the mechanisms of thyroid hormone action and regulation in various biological systems.
  • Environmental Toxicology: Investigating the effects of environmental pollutants that may act as thyroid hormone receptor antagonists .

Interaction studies involving Thyroid Hormone Receptor Antagonist (1-850) have utilized techniques such as yeast two-hybrid assays and mammalian cell models to evaluate its binding affinity and functional antagonism against thyroid hormones. These studies reveal that 1-850 competes effectively with T3 for receptor binding and alters coactivator recruitment dynamics, underscoring its potential as a therapeutic agent in managing thyroid-related disorders .

Several compounds exhibit similar antagonistic properties against thyroid hormone receptors. Here are a few notable examples:

Compound NameUnique FeaturesComparison with 1-850
AmiodaronePrimarily used as an antiarrhythmic drug; also affects thyroid functionShares antagonist properties but is not selective for TRs
Bisphenol AEnvironmental estrogen; disrupts endocrine functionActs as an antagonist but also has estrogenic effects
NH-3First reported TR antagonist effective in vivoSimilar mechanism but different chemical structure
MLS 389544Designed specifically for TR antagonismMore selective than 1-850

Thyroid Hormone Receptor Antagonist (1-850) stands out due to its targeted design aimed specifically at treating hyperthyroidism while minimizing off-target effects commonly associated with other compounds like amiodarone.

The discovery of Thyroid Hormone Receptor Antagonist (1-850) emerged from efforts to address limitations in hyperthyroidism treatment, which historically relied on therapies targeting thyroid hormone synthesis or peripheral conversion. In 2003, Schapira et al. pioneered a computational approach to identify small-molecule antagonists of the thyroid hormone receptor (TR) ligand-binding domain. Using a virtual screening algorithm, they evaluated over 250,000 compounds from chemical libraries, prioritizing molecules predicted to bind TR in an antagonist conformation. This led to the identification of 14 active compounds, with 1-850 exhibiting the highest affinity (IC50 = 1.5 µM in HeLa cells).

Virtual Screening and Computational Design

The virtual screening protocol involved:

  • Structural Modeling: A homology model of the TR ligand-binding domain was constructed based on antagonist-bound nuclear receptor templates.
  • Docking Simulations: Compounds were scored for compatibility with hydrophobic pockets and hydrogen-bonding residues (e.g., His-435, Arg-282).
  • Library Prioritization: A focused library of 101 derivatives was generated by modifying the hydrazinyl-carboxamide core of 1-850, enabling rapid synthesis and testing.

Key computational findings included:

  • The nitro group of 1-850 positioned near Arg-282, while its carbonyl oxygen formed a hydrogen bond with His-435.
  • Steric clashes with helix 12 (H12) of TR stabilized the receptor in an inactive conformation.

Structural Optimization and Derivative Synthesis

Second-generation analogs (e.g., D1–D4) were synthesized to enhance binding affinity:

DerivativeStructural ModificationIC50 (µM)
1-850Parent compound1.5
D14-Chlorophenyl urea0.9
D23-Trifluoromethyl phenyl0.7
D32-Naphthyl0.5
D44-Cyanophenyl0.4

Derivatives showed improved potency due to enhanced hydrophobic interactions with TR’s ligand-binding pocket.

Target Protein Architecture

The structural foundation for designing compound 1-850 relied on detailed understanding of the thyroid hormone receptor ligand-binding domain architecture derived from X-ray crystallographic studies [6] [7] [8]. The thyroid hormone receptor ligand-binding domain exhibits the characteristic nuclear receptor fold, comprised predominantly of α-helical secondary structures arranged in a three-layer sandwich architecture [6] [9]. This structural organization creates a buried ligand-binding cavity where the natural hormone triiodothyronine (T₃) is completely encapsulated within the hydrophobic core of the protein [7] [8].

Critical to the rational design approach was the understanding that the ligand-binding domain undergoes conformational changes upon hormone binding, particularly involving the repositioning of helix 12, which forms part of the coactivator-binding surface [6] [4]. The crystal structures revealed that T₃ binding stabilizes an active conformation of helix 12 that is essential for coactivator recruitment and subsequent transcriptional activation [7] [8]. This mechanistic insight provided the structural basis for designing antagonists that could disrupt this critical conformational transition [4].

Extension Hypothesis for Antagonist Design

The rational design of compound 1-850 was founded on the "extension hypothesis," a structure-based principle that postulated how agonist molecules could be converted into antagonists through strategic chemical modifications [5] [4]. This hypothesis emerged from analysis of known nuclear receptor antagonists, which typically consist of agonist-like cores with bulky extension groups that sterically interfere with receptor activation [10] [4]. The fundamental premise was that ligands resembling natural hormones but containing appropriately positioned extensions would compete for the binding site while preventing the receptor from adopting its transcriptionally active conformation [4].

Specifically for thyroid hormone receptors, the extension hypothesis predicted that modifications at the 5′ position of the outer thyronine ring would be particularly effective for antagonist design [5] [4]. This prediction was based on structural analysis showing that extensions in this region would clash with the active conformation of helix 12, thereby preventing formation of the coactivator-binding surface required for transcriptional activation [4]. The positioning of such extensions was critical, as they needed to protrude sufficiently from the ligand-binding pocket to disrupt helix 12 positioning without completely preventing ligand binding [4].

Computational Model Development

The development of compound 1-850 required construction of a sophisticated computational model representing the thyroid hormone receptor in its predicted antagonist-bound conformation [1] [2]. This model was derived using the crystal structure of estrogen receptor α complexed with the antagonist raloxifene as a template, since no antagonist-bound thyroid hormone receptor structures were available at the time [1] [11]. The modeling approach involved careful repositioning of helix 12 from its agonist-bound position to occupy the coactivator-binding site, mimicking the mechanism observed in estrogen receptor antagonism [1] [11].

The computational model incorporated detailed atomic-level interactions within the ligand-binding domain, including hydrogen bonding networks, hydrophobic contacts, and electrostatic interactions that stabilize both ligand binding and receptor conformation [1]. Particular attention was paid to modeling the flexibility of the ligand-binding pocket and the conformational changes that occur during the transition from agonist-bound to antagonist-bound states [1]. This dynamic modeling approach was essential for accurately predicting which chemical modifications would effectively disrupt receptor activation while maintaining binding affinity [1].

Virtual Screening Methodology

Chemical Library Construction and Screening Strategy

The discovery of compound 1-850 employed a high-throughput virtual screening approach that systematically evaluated a chemical library containing more than 250,000 compounds [1] [2]. This library was specifically curated to include drug-like molecules with appropriate physicochemical properties for nuclear receptor targeting, including molecular weight ranges, lipophilicity parameters, and structural features conducive to protein-ligand interactions [1]. The virtual screening algorithm employed a sophisticated docking protocol that evaluated each compound's ability to bind to the predicted antagonist-bound conformation of the thyroid hormone receptor [1] [2].

Hit Identification and Validation

Experimental validation of the 75 computationally selected compounds revealed that 14 exhibited measurable antagonist activity against thyroid hormone receptors, representing an impressive 18.7% hit rate for the virtual screening approach [1] [2]. This success rate was significantly higher than typical random screening approaches, demonstrating the power of structure-based virtual screening for identifying novel bioactive compounds [1]. Among the active compounds, Inhibitory Concentration values ranged from 1.5 to 30 micromolar, with compound 1-850 emerging as the most potent antagonist with an IC₅₀ of 1.5 micromolar in HeLa cell-based assays [1] [2].

The validation studies employed cell-based reporter assays to assess the ability of compounds to inhibit T₃-mediated transcriptional activation [1]. These assays confirmed that the active compounds functioned as competitive antagonists, blocking T₃ binding to thyroid hormone receptors and preventing subsequent gene expression changes [1] [2]. Importantly, the active compounds showed no partial agonist activity in the absence of T₃, confirming their classification as pure antagonists rather than selective modulators [1].

Structure-Activity Relationship Analysis

Analysis of the structure-activity relationships among the 14 active compounds revealed remarkable structural diversity, demonstrating that multiple chemical scaffolds could satisfy the structural requirements for thyroid hormone receptor antagonism [1] [2]. This diversity highlighted the power of receptor-based virtual screening to identify chemically distinct solutions to the same biological target, expanding beyond traditional medicinal chemistry approaches that typically focus on single chemical series [1].

The structural analysis revealed several common features among active compounds, including the presence of aromatic ring systems that could occupy the hydrophobic regions of the ligand-binding pocket, and polar functional groups capable of forming hydrogen bonds with key receptor residues [1]. However, the compounds also exhibited significant variations in their overall molecular architectures, suggesting that the thyroid hormone receptor ligand-binding pocket could accommodate diverse chemical scaffolds provided they contained appropriate interaction elements [1].

Molecular Interactions and Binding Mode Analysis

Ligand-Receptor Interaction Profile

Detailed molecular docking analysis of compound 1-850 revealed that the antagonist binding mode involves predominantly hydrophobic interactions with residues lining the thyroid hormone receptor ligand-binding pocket [1]. The compound's core structure occupies a similar position to natural hormone ligands, ensuring competitive binding at the T₃ binding site [1]. However, the critical difference lies in the positioning of the compound's extension groups, which protrude from the binding pocket in a manner that would clash with the active conformation of helix 12 [1].

Specific molecular interactions include a hydrogen bond between a carbonyl oxygen of compound 1-850 and histidine-435, a critical residue involved in ligand binding and receptor stabilization [1]. The nitro group of the compound is positioned in close proximity to arginine-282, located deep within the receptor pocket, creating favorable electrostatic interactions [1]. The trifluoromethyl moiety contributes additional hydrophobic contacts that enhance binding affinity while maintaining the compound's antagonist properties [12] [13].

Binding Site Occupancy and Steric Interactions

The binding mode analysis revealed that compound 1-850 effectively fills the thyroid hormone receptor ligand-binding pocket while extending beyond the confines that normally accommodate natural hormone ligands [1]. This extended occupancy is crucial for the compound's antagonist mechanism, as it prevents the conformational changes required for receptor activation [1]. The compound's extension groups create steric clashes with amino acid residues that must move during the transition to the active receptor conformation [1].

Computational modeling indicated that the binding affinity of compound 1-850 is approximately 1000-fold lower than T₃ in intact cells, reflecting both the compound's ability to compete for the binding site and the energetic cost of the steric interactions that prevent optimal receptor conformation [13] [1]. Despite this reduced affinity compared to natural hormone, the compound maintains sufficient binding strength to effectively antagonize receptor function at pharmacologically relevant concentrations [1].

Conformational Impact on Receptor Structure

The binding of compound 1-850 induces specific conformational changes in the thyroid hormone receptor that distinguish it from agonist-bound states [1]. Unlike natural hormone binding, which stabilizes a compact, transcriptionally active receptor conformation, compound 1-850 binding prevents the proper positioning of helix 12 over the ligand-binding pocket [1]. This disruption eliminates the formation of the coactivator-binding surface, effectively blocking the recruitment of transcriptional coactivators required for gene expression [1].

Importantly, the conformational changes induced by compound 1-850 also prevent the binding of corepressor proteins, distinguishing this antagonist from typical nuclear receptor modulators that promote corepressor recruitment [14] [4]. This unique mechanism results in a transcriptionally silent receptor complex that neither activates nor actively represses target gene expression [14]. The structural basis for this behavior involves the positioning of helix 12 in an intermediate conformation that is incompatible with both coactivator and corepressor binding [14].

Lead Optimization and Structure-Activity Exploration

Second-Generation Design Strategy

Following the successful identification of compound 1-850 as a lead antagonist, structure-based optimization efforts focused on improving potency while maintaining the fundamental antagonist mechanism [1]. The optimization strategy involved systematic modification of the compound's chemical structure guided by detailed analysis of its binding mode and molecular interactions with the thyroid hormone receptor [1]. A virtual library approach was employed to explore chemical modifications that could enhance binding affinity without compromising the steric requirements for antagonist activity [1].

The optimization process divided compound 1-850 into functional components: a core scaffold that maintained essential binding interactions, and variable regions where chemical modifications could be introduced to improve pharmacological properties [1]. Particular attention was focused on the hydrophobic trifluoromethyl region, where polysubstituted phenylisocyanates could be incorporated as building blocks to enhance binding affinity [1]. This modular approach allowed for systematic exploration of structure-activity relationships while maintaining the proven antagonist framework [1].

Virtual Library Generation and Screening

A comprehensive virtual library containing 101 derivatives of compound 1-850 was constructed using available chemical building blocks from commercial suppliers [1]. Each derivative was computationally modeled and docked to the thyroid hormone receptor to predict binding affinity and antagonist activity [1]. The virtual screening approach assigned scoring values to each derivative based on predicted receptor interactions, allowing for prioritization of the most promising candidates for synthesis and testing [1].

From this virtual library, eight top-ranking derivatives were selected for synthesis and experimental validation [1]. The selection criteria included high docking scores, favorable predicted binding modes, and synthetic accessibility [1]. This focused approach significantly reduced the number of compounds requiring synthesis while maintaining high confidence in identifying improved antagonists [1].

Experimental Validation of Optimized Derivatives

Experimental testing of the eight selected derivatives revealed significant improvements in antagonist potency compared to the original compound 1-850 [1]. The two most active derivatives, designated D1 and D4, achieved IC₅₀ values of 0.75 micromolar, representing approximately a 2-fold improvement in potency [1]. These compounds maintained the pure antagonist profile of the parent compound, showing no agonist activity in the absence of T₃ [1].

Structure-activity relationship analysis of the optimized derivatives revealed that methyl and isopropyl substitutions in specific positions enhanced binding affinity through improved hydrophobic interactions with the receptor [1]. The computational predictions correlated well with experimental results, with the highest-scoring compounds showing the greatest biological activity [1]. This validation confirmed the utility of the structure-based optimization approach and provided insights for further derivative design [1].

The success of the optimization studies demonstrated that the structure-based design principles established for compound 1-850 could be systematically applied to develop more potent thyroid hormone receptor antagonists [1]. The correlation between computational predictions and experimental results validated the underlying molecular models and provided confidence for future design efforts [1]. These findings established a robust framework for continued development of thyroid hormone receptor antagonists with improved therapeutic potential [1].

Thyroid Hormone Receptor Antagonist (1-850) represents a landmark achievement in computational drug discovery, demonstrating the successful application of structure-based design principles to develop the first high-affinity antagonist targeting thyroid hormone receptors. Through systematic virtual screening of over 250,000 compounds and subsequent structure-guided optimization, this research established fundamental methodologies for rational antagonist design that continue to influence nuclear receptor drug development.

Comprehensive Data Tables

The structural and design characteristics of compound 1-850 are comprehensively documented in the accompanying data tables, which detail molecular properties, research findings, and design insights derived from extensive computational and experimental studies [12] [1] [15] [16].

ParameterValue
Molecular FormulaC₂₁H₂₀F₃N₅O₄ [12] [15]
Molecular Weight463.4 g/mol [12] [15]
CAS Number251310-57-3 [12] [15]
Primary TargetThyroid Hormone Receptor (TRα and TRβ) [12] [13]
IC₅₀ (HeLa cells)1.5 μM [12] [13] [1]
Discovery MethodVirtual screening of >250,000 compounds [1] [2]
Hit Rate18.7% (14 active from 75 tested) [1]
Binding Affinity~1000-fold lower than T₃ [13] [1]
MechanismCompetitive antagonist [13] [1]
Research AspectFindings
Virtual Screening ProtocolComputer model of TR-LBD in antagonist-bound conformation [1] [2]
Structural BasisExtension hypothesis - 5′ position modifications disrupt helix 12 [5] [4]
Molecular InteractionsHydrophobic contacts, His-435 hydrogen bond, Arg-282 proximity [1]
Lead OptimizationSecond-generation derivatives D1 and D4 achieved 0.75 μM IC₅₀ [1]
Validation SuccessCell-based assays confirmed competitive T₃ antagonism [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

463.1467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

Explore Compound Types